Aureusidin

概要

説明

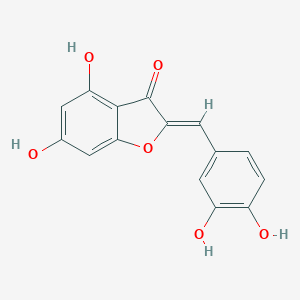

アウレウシジンは、フラボノイドの一種であるアウロンとして分類される天然化合物です。 ヒマワリやキンギョソウなど、さまざまな植物に鮮やかな黄色を与えることで知られています

準備方法

合成経路および反応条件: アウレウシジンは、濃塩酸の存在下で、4,6-ジヒドロキシベンゾフラノンと3,4-ジヒドロキシベンズアルデヒドを縮合させる、保護基を用いないワンポット法により合成することができます。 この方法は、高純度で収率の良いアウレウシジンを生成します 。 別の方法としては、O-メチル保護誘導体をアルミナ触媒で縮合させた後、三臭化ホウ素で脱保護する方法があります .

工業生産方法: アウレウシジンの工業生産は、主に上記の合成経路に依存しています。 ワンポット合成の簡便さと効率性により、大規模生産に適した方法となっています .

化学反応の分析

反応の種類: アウレウシジンは、水酸化反応や酸化環化など、さまざまな化学反応を起こします。 アウレウシジンシンターゼ酵素はこれらの反応を触媒し、カルコンをアウロンに変換します .

一般的な試薬と条件:

水酸化: 酸素と特定のカルコン基質を必要とします。

酸化環化: 酸素と水素イオンの使用を伴います

主な生成物: これらの反応の主要な生成物はアウレウシジン6-O-β-グルコシドであり、その他にブラクテアチンなどのアウロンも生成されます .

4. 科学研究への応用

アウレウシジンは、さまざまな生物活性を示しており、さまざまな科学研究分野で価値があります。

科学的研究の応用

Biological Activities

Aureusidin exhibits a range of bioactivities that make it a promising candidate for therapeutic applications:

- Anti-microbial Activity : this compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes .

- Anti-viral Properties : Notably, this compound has shown potent inhibition of Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), with an IC50 value of 5.2 µM. This suggests potential use in developing antiviral therapies .

- Anti-cancer Effects : Research indicates that this compound can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory and Antioxidant Activities : The compound has been linked to reduced inflammation and oxidative stress, which are critical in managing chronic diseases .

- Metabolic Regulation : this compound has also been studied for its anti-diabetic effects and its ability to lower cholesterol levels, indicating potential applications in metabolic disorder management .

Agricultural Applications

In agriculture, this compound's bioactive properties can be harnessed for:

- Plant Protection : Its antimicrobial properties can be utilized as a natural pesticide to protect crops from fungal infections and bacterial diseases .

- Enhancing Plant Growth : Studies suggest that this compound may promote plant growth by enhancing resistance to stress conditions such as drought and salinity .

Nutraceutical Development

Given its health benefits, this compound is being explored for incorporation into nutraceuticals. Its potential as a dietary supplement could help in preventing chronic diseases due to its antioxidant and anti-inflammatory properties .

Table 1: Summary of Biological Activities of this compound

作用機序

アウレウシジンは、さまざまなメカニズムを通じて効果を発揮します。

キサンチンオキシダーゼの阻害: 水素結合と疎水性相互作用によって駆動される、迅速な可逆的な混合型阻害剤として作用します.

抗菌活性: 細胞形態、膜透過性、電気伝導率、核酸漏出、タンパク質放出に影響を与えることで、黄色ブドウ球菌の増殖を阻害します.

類似化合物との比較

アウレウシジンは、その特異的な置換パターンと生物活性のために、アウロンの中ではユニークです。 類似の化合物には、以下のようなものがあります。

- ヒスピドール

- マリティメチン

- スルフェレチン

これらの化合物は構造的に類似していますが、特定の生物活性や用途が異なります .

アウレウシジンは、キサンチンオキシダーゼに対する強力な阻害効果と幅広い生物活性で際立っており、さまざまな科学分野や産業分野で注目される化合物となっています。

生物活性

Aureusidin, a naturally occurring aurone, has garnered attention for its diverse biological activities. This article reviews the current understanding of its bioactivity, including anti-microbial, anti-viral, anti-cancer, anti-inflammatory, and other therapeutic potentials. The findings are based on a comprehensive analysis of recent research studies.

Overview of this compound

This compound (3′,4,4′,6-tetrahydroxyaurone) is a plant-derived compound known for its various pharmacological properties. It belongs to a class of compounds called aurones, which are characterized by their benzofuran structure. Recent studies have highlighted its potential in different therapeutic areas, particularly in vitro.

Biological Activities

1. Anti-Microbial Activity

- This compound has demonstrated significant anti-microbial properties against various pathogens. In vitro studies indicate that it can inhibit the growth of bacteria and fungi effectively. For instance, it has been shown to exhibit potent activity against Staphylococcus aureus and Candida albicans .

2. Anti-Viral Activity

- Research indicates that this compound is a promising inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). It has been reported to inhibit HCV RdRp with an IC50 value of 5.2 μM, showcasing its potential as a therapeutic agent against viral infections .

3. Anti-Cancer Properties

- The compound has also been explored for its anti-cancer effects. Studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Its mechanism involves modulation of signaling pathways related to cell survival and proliferation .

4. Anti-Inflammatory Effects

- This compound exhibits significant anti-inflammatory activity by inhibiting the TLR4/MD2-NF-κB signaling pathway. In animal models of acute liver injury, it has been shown to reduce inflammation markers and protect against liver damage .

5. Other Biological Activities

- Additional studies have reported its anti-diabetic effects by inhibiting enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism . Furthermore, it has shown potential as a neuroprotective agent and in reducing hypercholesterolemia and hyperuricemia .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For example:

- Anti-Viral Mechanism: The binding site for this compound on HCV RdRp was identified through site-directed mutagenesis and molecular docking studies, indicating that structural features such as hydroxyl groups at specific positions enhance its inhibitory potency .

- Anti-Inflammatory Mechanism: this compound's interaction with MD2 inhibits the activation of TLR4/NF-κB signaling pathways, leading to reduced expression of pro-inflammatory cytokines .

Data Tables

Case Studies

-

Hepatitis C Virus Inhibition:

- A study demonstrated that this compound effectively inhibits HCV RdRp activity in vitro, suggesting its potential as a non-nucleoside antiviral agent.

-

Acute Liver Injury Model:

- In an animal model of acute liver injury, pretreatment with this compound significantly reduced liver damage and inflammation markers compared to control groups.

-

Diabetes Management:

- Research evaluated the inhibitory effects of this compound on key enzymes involved in carbohydrate metabolism, showing promising results that warrant further investigation into its use as an antidiabetic agent.

特性

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEFUVAYFSOUEA-PQMHYQBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028835 | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38216-54-5 | |

| Record name | Aureusidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38216-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aureusidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREUSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。